JTE-907 is a synthetic compound classified as a selective cannabinoid receptor type 2 (CB2) inverse agonist [, , , ]. It exhibits a high affinity for CB2 receptors, which are primarily found in the immune system and play a role in modulating immune responses and inflammation. JTE-907 acts by binding to CB2 receptors and suppressing their constitutive activity [].
JTE 907 was developed as part of a series of compounds aimed at exploring the pharmacological properties of cannabinoid receptors. It is classified under the category of synthetic cannabinoids, specifically targeting the CB2 receptor while exhibiting minimal activity at the CB1 receptor. This selectivity makes it a candidate for therapeutic applications where modulation of the immune response is desired without the psychoactive effects associated with CB1 activation .
The synthesis of JTE 907 involves several steps that typically include:
JTE 907 features a complex molecular structure that includes:
The molecular formula of JTE 907 can be represented as , with specific structural characteristics contributing to its biological activity. Detailed NMR data provides insights into the arrangement of hydrogen atoms within the molecule, confirming the expected connectivity and stereochemistry .
JTE 907 participates in several chemical reactions relevant to its function:
The compound's ability to inhibit or activate specific pathways makes it a valuable tool in studying cannabinoid receptor functions.
JTE 907 acts primarily as an inverse agonist at the CB2 receptor, which means it stabilizes the receptor in an inactive conformation, thereby reducing baseline signaling activity. This mechanism has several implications:
JTE 907 holds promise in various scientific applications:
JTE-907 (N-(benzo[1,3]dioxol-5-ylmethyl)-7-methoxy-2-oxo-8-pentyloxy-1,2-dihydroquinoline-3-carboxamide) functions as a high-affinity inverse agonist at the cannabinoid CB2 receptor. Unlike agonists (e.g., Win55212-2) that inhibit adenylyl cyclase and reduce cAMP production, JTE-907 increases forskolin-stimulated cAMP accumulation in CB2-expressing CHO cells. This occurs through preferential coupling of CB2 to Gαi/o proteins. Upon binding, JTE-907 stabilizes a receptor conformation that prevents Gαi activation, thereby relieving inhibition of adenylyl cyclase. The resultant rise in cAMP activates protein kinase A (PKA), which suppresses downstream pro-inflammatory transcription factors like NF-κB [1] [2] [3].
JTE-907 exhibits significant species-dependent binding affinities:
Table 1: Binding Affinity of JTE-907 Across Species
Species | Tissue/Cell Type | Ki (nM) | Selectivity Ratio (CB2:CB1) |
---|---|---|---|
Human | CHO cells (recombinant) | 35.9 | 66 |
Mouse | CHO cells (recombinant) | 1.55 | 684 |
Rat | Splenocytes | 0.38 | 2760 |
The >60-fold selectivity for CB2 over CB1 receptors minimizes central nervous system (CNS) side effects. Notably, rat CB2 shows the highest affinity, critical for interpreting in vivo rodent inflammation studies [1] [7].
In pancreatic β-cells, JTE-907 modulates insulin secretion independently of GPR55 (a putative cannabinoid receptor). Instead, it activates CB2-dependent pathways involving:
JTE-907 (oral administration) inhibits carrageenan-induced paw edema in mice in a dose-dependent manner, paralleling effects of CB2 antagonists like SR144528. Key mechanisms include:
In collagen-induced arthritis models, JTE-907 reduces synovitis and joint destruction by inhibiting TNF-α and IL-6 release from activated macrophages [6].
JTE-907 disrupts bidirectional crosstalk between endocannabinoids and cytokines:
Table 2: Cytokine Modulation by JTE-907 in Immune Cells
Immune Cell Type | Key Cytokines Modulated | Functional Outcome |
---|---|---|
Macrophages | ↓ TNF-α, IL-6; ↑ IL-10 | Resolved systemic inflammation |
Dendritic Cells | ↓ IL-12, IL-23 | Suppressed Th17 differentiation |
Uterine NK Cells | ↑ Angiopoietin-1, VEGF | Enhanced placental vascular remodeling |
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: